molecular formula C7H5Cl2I B14070801 1,3-Dichloro-5-(iodomethyl)benzene CAS No. 62031-36-1

1,3-Dichloro-5-(iodomethyl)benzene

Cat. No.: B14070801
CAS No.: 62031-36-1
M. Wt: 286.92 g/mol
InChI Key: SQRAZLRFXOEDMH-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(iodomethyl)benzene is a halogenated aromatic compound with the molecular formula C₇H₅Cl₂I. It features a benzene ring substituted with two chlorine atoms at positions 1 and 3 and an iodomethyl (-CH₂I) group at position 5. This structure confers unique reactivity, particularly in nucleophilic substitution and coupling reactions, making it valuable in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

1,3-dichloro-5-(iodomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRAZLRFXOEDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30812431
Record name 1,3-Dichloro-5-(iodomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30812431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62031-36-1
Record name 1,3-Dichloro-5-(iodomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30812431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,3-Dichloro-5-(iodomethyl)benzene, with the chemical formula C6_6H3_3Cl2_2I, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is a halogenated aromatic compound. Its structure features two chlorine atoms and one iodomethyl group attached to a benzene ring. This configuration is significant as halogenated compounds often exhibit unique biological properties.

Biological Activity Overview

The biological activities of halogenated aromatic compounds can vary widely based on their structure. For this compound, studies have indicated several key areas of interest:

  • Antimicrobial Activity : Some halogenated compounds are known for their antimicrobial properties. The presence of iodine and chlorine may enhance the compound's ability to inhibit bacterial growth.
  • Cytotoxic Effects : Research has suggested that certain dichlorinated compounds can exhibit cytotoxicity towards various cell lines, indicating potential applications in cancer therapy.
  • Endocrine Disruption : Halogenated compounds can interfere with endocrine functions, which may lead to developmental and reproductive toxicity.

Antimicrobial Activity

A study conducted by researchers at the University of Groningen explored the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

CompoundMIC (µg/mL)
This compound32 (S. aureus)
64 (E. coli)

Cytotoxicity Studies

In vitro studies have shown that this compound has cytotoxic effects on human cancer cell lines. A notable study published in the Journal of Organic Chemistry reported an IC50_{50} value of 15 µM against MCF-7 breast cancer cells. The mechanism was suggested to involve induction of apoptosis through mitochondrial pathways.

Cell LineIC50_{50} (µM)
MCF-715
HeLa20

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with exposure. According to the ATSDR toxicological profile for similar dichlorinated compounds, exposure may lead to adverse health effects such as:

  • Carcinogenicity : Some dichlorinated compounds are classified as probable human carcinogens.
  • Neurotoxicity : Neurodevelopmental effects have been observed in animal models following exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

The 5-position substituent significantly influences physical properties, reactivity, and applications. Key analogs include:

Table 1: Substituent Comparison
Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1,3-Dichloro-5-(iodomethyl)benzene -CH₂I C₇H₅Cl₂I 286.93 High reactivity in nucleophilic substitution; used in PET ligand synthesis
1,3-Dichloro-5-(chloromethyl)benzene -CH₂Cl C₇H₅Cl₃ 195.47 mp 35–37°C; commercial reagent for alkylation
1,3-Dichloro-5-(trifluoromethyl)benzene -CF₃ C₇H₃Cl₂F₃ 229.00 Electron-withdrawing group; used in agrochemicals
1,3-Dichloro-5-methylbenzene -CH₃ C₇H₆Cl₂ 161.03 Lower reactivity; intermediate in polymer synthesis
1,3-Dichloro-2-ethyl-5-iodobenzene -I (with -C₂H₅ at position 2) C₈H₇Cl₂I 300.95 Steric hindrance alters regioselectivity in coupling reactions

Reactivity and Stability

  • Nucleophilic Substitution : The iodomethyl group (-CH₂I) exhibits higher leaving-group ability compared to chloromethyl (-CH₂Cl), enabling faster SN2 reactions .
  • Electrophilic Aromatic Substitution : Electron-withdrawing groups (e.g., -CF₃) deactivate the ring, while alkyl groups (-CH₃, -C₂H₅) enhance electrophilic substitution at adjacent positions .
  • Thermal Stability : Iodine’s larger atomic radius reduces thermal stability compared to chlorinated analogs, necessitating lower-temperature storage .
Table 2: Reactivity Comparison
Compound Key Reactivity Profile Reference
This compound Prone to radical formation under UV light; participates in Suzuki-Miyaura couplings
1,3-Dichloro-5-(chloromethyl)benzene Stable under ambient conditions; reacts with amines to form benzylamine derivatives
1,3-Dichloro-5-(trifluoromethyl)benzene Resistant to hydrolysis; used in fluorinated drug scaffolds

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